Phenolphthalein monophosphate disodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

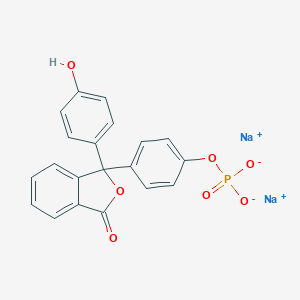

Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate is a complex organic compound with the molecular formula C20H13Na2O7P It is characterized by the presence of a benzofuran ring, a hydroxyphenyl group, and a phosphate group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate typically involves the reaction of 4-hydroxyphenyl with 3-oxo-2-benzofuran-1-yl under controlled conditions. The reaction is facilitated by the presence of a phosphate group, which acts as a catalyst. The process requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as continuous flow reactors and real-time monitoring systems ensures efficient production.

化学反応の分析

Types of Reactions

Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The hydroxyphenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones.

科学的研究の応用

Chemical Properties and Structure

Phenolphthalein monophosphate disodium salt (C20H12Na2O4P) is a water-soluble compound that acts as a pH indicator. It transitions from colorless in acidic conditions to pink in basic environments, making it useful for various analytical purposes.

pH Indicator in Titrations

- Usage : Commonly employed in acid-base titrations, phenolphthalein monophosphate provides a clear visual endpoint.

- Mechanism : The color change indicates the transition from acidic to basic conditions, allowing precise determination of the equivalence point in titrations .

Pharmaceutical Formulations

- Laxative Component : It is used in laxative formulations due to its ability to indicate pH changes within the gastrointestinal tract, aiding in diagnosing digestive disorders .

- Enzyme Activity Measurement : Phenolphthalein monophosphate serves as a substrate for phosphatase enzymes, facilitating the assessment of enzyme activity levels in clinical diagnostics, particularly for prostate cancer detection .

Environmental Monitoring

- Water Quality Testing : The compound is utilized to measure the pH levels of water samples, ensuring compliance with safety standards for drinking water .

- Soil Testing : It helps assess soil acidity, which is crucial for agricultural practices and environmental sustainability.

Case Study 1: Clinical Diagnostics for Prostate Cancer

A study highlighted the use of phenolphthalein monophosphate as a substrate for measuring prostatic acid phosphatase levels. The specificity of this compound improved diagnostic accuracy compared to traditional substrates, demonstrating its potential in clinical settings.

Case Study 2: Hydrolysis Reaction Analysis

Research indicated that the hydrolysis of phenolphthalein monophosphate is pH-dependent. Optimal conditions were established for maximum enzyme activity during assays, emphasizing the importance of controlled pH levels for reliable results.

Data Table: Comparison of Substrates for Enzyme Activity

| Substrate | Specificity | Sensitivity | Color Change | Reference |

|---|---|---|---|---|

| Phenolphthalein Monophosphate | High | Good | Yes | Roy et al., 1971 |

| Thymolphthalein Monophosphate | Moderate | Moderate | Yes | Various studies |

| p-Nitrophenyl Phosphate | Low | Low | Yes | Morin et al., 1973 |

作用機序

The mechanism of action of disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. It can also participate in redox reactions, influencing cellular processes and signaling pathways.

類似化合物との比較

Similar Compounds

Disodium phosphate: An inorganic compound with similar phosphate functionality but lacking the benzofuran and hydroxyphenyl groups.

4-Hydroxyphenyl phosphate: A simpler compound with only the hydroxyphenyl and phosphate groups.

Uniqueness

Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate is unique due to its complex structure, which combines multiple functional groups

生物活性

Phenolphthalein monophosphate disodium salt is a phosphate derivative of phenolphthalein, primarily recognized for its role in biochemical assays, particularly in the determination of enzyme activities. This compound exhibits significant biological activity, particularly as a substrate for phosphatase enzymes, and has applications in various fields including biochemistry, forensic science, and clinical diagnostics.

This compound is characterized by its molecular formula C20H13Na2O7P and a molecular weight of 442.27 g/mol. It is soluble in water due to the presence of sodium ions, which enhances its utility in biological assays. The compound's structure allows it to undergo hydrolysis, releasing phenolphthalein in the presence of phosphatase enzymes.

Biological Activity

1. Enzyme Substrate:

this compound serves as a substrate for alkaline phosphatase (ALP) and acid phosphatase (ACP). The enzymatic hydrolysis of this compound releases phenolphthalein, which can be quantitatively measured. This relationship is linear, making it a reliable indicator for enzyme concentration in various biological samples, including blood serum .

2. Forensic Applications:

In forensic science, this compound is utilized for detecting acid phosphatase in seminal fluid, particularly in cases of sexual assault. The presence of this enzyme indicates the presence of semen, aiding in criminal investigations .

3. Pharmacological Insights:

Research indicates that phenolphthalein derivatives may possess pharmacological properties. For instance, studies suggest that phenolphthalein can inhibit certain cellular pathways involved in cancer progression . However, caution is advised due to its classification as a possible carcinogen by the International Agency for Research on Cancer (IARC) .

Case Study 1: Enzymatic Assay Development

A study focused on developing a sensitive assay for alkaline phosphatase using this compound demonstrated its effectiveness in measuring low enzyme concentrations accurately. The assay showed a strong correlation between the amount of phenolphthalein released and enzyme activity, establishing this compound as a standard in clinical laboratories .

Case Study 2: Forensic Analysis

In forensic applications, the detection of acid phosphatase using this compound has been validated through various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). These studies confirm that the compound can reliably indicate the presence of seminal fluid in forensic samples .

Comparative Analysis Table

| Property | This compound | Phenolphthalein |

|---|---|---|

| Molecular Formula | C20H13Na2O7P | C20H14O4 |

| Molecular Weight | 442.27 g/mol | 318.34 g/mol |

| Solubility | Soluble in water | Soluble in alcohol; slightly soluble in water |

| Biological Role | Substrate for phosphatases | Acid-base indicator; laxative |

| Applications | Clinical diagnostics, forensic science | Titrations, medicinal uses |

| Carcinogenic Potential | Not classified | Possible carcinogen (IARC Group 2B) |

特性

IUPAC Name |

disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O7P.2Na/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;;/h1-12,21H,(H2,23,24,25);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSDLWRSHBGEDF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Na2O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。